

3-(BenzylOxy)-5-chloroaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(BenzylOxy)-5-chloroaniline

Cat. No.: B1473781

[Get Quote](#)

An In-depth Technical Guide to **3-(BenzylOxy)-5-chloroaniline**: Properties, Synthesis, and Applications

Executive Summary

3-(BenzylOxy)-5-chloroaniline is a substituted aromatic amine that serves as a critical intermediate in modern organic synthesis. Its unique trifunctional nature—an aniline for nucleophilic attack or coupling reactions, a chloro group for cross-coupling, and a benzylOxy moiety that can act as a stable pharmacophore or a cleavable protecting group—renders it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway with mechanistic considerations, details its applications in research and drug development, and offers a practical experimental protocol for its use. The content is tailored for researchers and scientists, emphasizing the rationale behind methodological choices to ensure reproducibility and safety.

Introduction: A Multifunctional Synthetic Intermediate

Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Within this class, **3-(BenzylOxy)-5-chloroaniline** (Figure 1) emerges as a particularly strategic starting material. The molecule's architecture is defined by three key features on a central benzene ring:

- The Aniline Group (-NH₂): This primary amine is a potent nucleophile and a versatile handle for a multitude of chemical transformations, including amide bond formation, diazotization, and N-arylation reactions.
- The Chloro Group (-Cl): As a halogen, it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
- The Benzyloxy Group (-OCH₂Ph): This ether linkage introduces the benzyl group, which can serve two primary purposes. It can be a stable, lipophilic pharmacophore element in a final drug candidate, known to interact with various biological targets.^[1] Alternatively, it can function as a robust protecting group for the phenolic oxygen, which can be readily cleaved under reductive conditions (e.g., hydrogenolysis) to reveal a free hydroxyl group for further functionalization.

This guide will elucidate the technical details of this compound, providing the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The key identifiers and properties of **3-(BenzylOxy)-5-chloroaniline** are summarized in Table 1. The compound is typically a solid at room temperature and requires careful storage, preferably under refrigeration and protected from light, to maintain its integrity.

Table 1: Core Physicochemical Data for **3-(BenzylOxy)-5-chloroaniline**

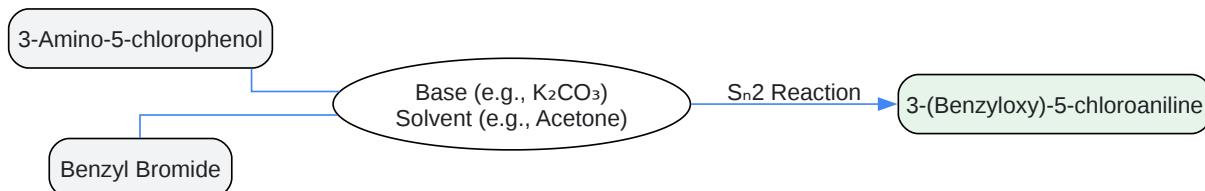
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ ClNO	
Molecular Weight	233.7 g/mol	[2]
CAS Number	1100752-67-7	[2]
Physical Form	Solid	
Typical Purity	≥98%	
Storage Conditions	4°C, protect from light, inert atmosphere	[2]
InChI Key	UXNQKFKPKHSVRW-UHFFFAOYSA-N	

Synthesis and Mechanistic Rationale

While numerous synthetic routes can be envisioned, a common and logical approach to **3-(Benzylxy)-5-chloroaniline** involves the selective benzylation of a precursor phenol. A plausible and efficient pathway starting from commercially available 3-amino-5-chlorophenol is outlined below.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct route is a Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with an electrophilic benzyl halide.



[Click to download full resolution via product page](#)

Diagram 1: Proposed synthesis via Williamson ether synthesis.

Causality Behind Experimental Choices:

- Choice of Base: A mild inorganic base like potassium carbonate (K_2CO_3) is preferred. Its primary role is to deprotonate the phenolic hydroxyl group, which is significantly more acidic ($pK_a \approx 10$) than the aniline proton ($pK_a \approx 30$). This large pK_a difference ensures selective reaction at the oxygen, leaving the aniline nitrogen unreacted and unprotected. Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.
- Choice of Solvent: Acetone or dimethylformamide (DMF) are excellent solvent choices. They are polar enough to dissolve the phenoxide salt intermediate but are aprotic, meaning they will not interfere with the nucleophilic attack. Acetone is often preferred for ease of removal during workup.
- Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

Applications in Drug Discovery and Development

The utility of **3-(Benzyl)-5-chloroaniline** lies in its capacity to serve as a scaffold for building more complex molecules with potential therapeutic value. The aniline moiety is a key starting point for constructing amide, sulfonamide, or urea linkages, which are prevalent in drug molecules.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Fragment

Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The aniline nitrogen acts as a hydrogen bond donor. A common synthetic step is the acylation of the aniline with a heterocyclic carboxylic acid, a privileged scaffold in kinase inhibitor design.

The presence of the chloro- and benzyloxy- groups provides further opportunities:

- The chloro-substituent can be used in a subsequent Suzuki coupling to introduce additional aryl or heteroaryl groups, extending the molecule to access other regions of the protein target.
- The benzyloxy-group can be retained as a lipophilic element to improve cell permeability or can be deprotected to the phenol, which can act as a hydrogen bond acceptor or a site for further modification.

Experimental Protocol: Acylation of 3-(BenzylOxy)-5-chloroaniline

This section provides a detailed, self-validating protocol for a representative reaction: the synthesis of N-(3-(benzyloxy)-5-chlorophenyl)acetamide. This procedure exemplifies the use of the aniline as a nucleophile.

Objective: To synthesize and characterize N-(3-(benzyloxy)-5-chlorophenyl)acetamide.

Materials:

- **3-(BenzylOxy)-5-chloroaniline** (1.0 eq)
- Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
- Triethylamine (TEA) or Pyridine (1.5 eq)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

- Reaction Setup:

- To a clean, dry round-bottom flask under a nitrogen atmosphere, add **3-(BenzylOxy)-5-chloroaniline** (1.0 eq).
- Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
- Cool the solution to 0 °C using an ice-water bath.

- Reagent Addition:

- Add triethylamine (1.5 eq) to the stirred solution. This base acts as an acid scavenger to neutralize the HCl byproduct of the reaction.
- Slowly add acetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C to control the exothermic reaction.

- Reaction Monitoring:

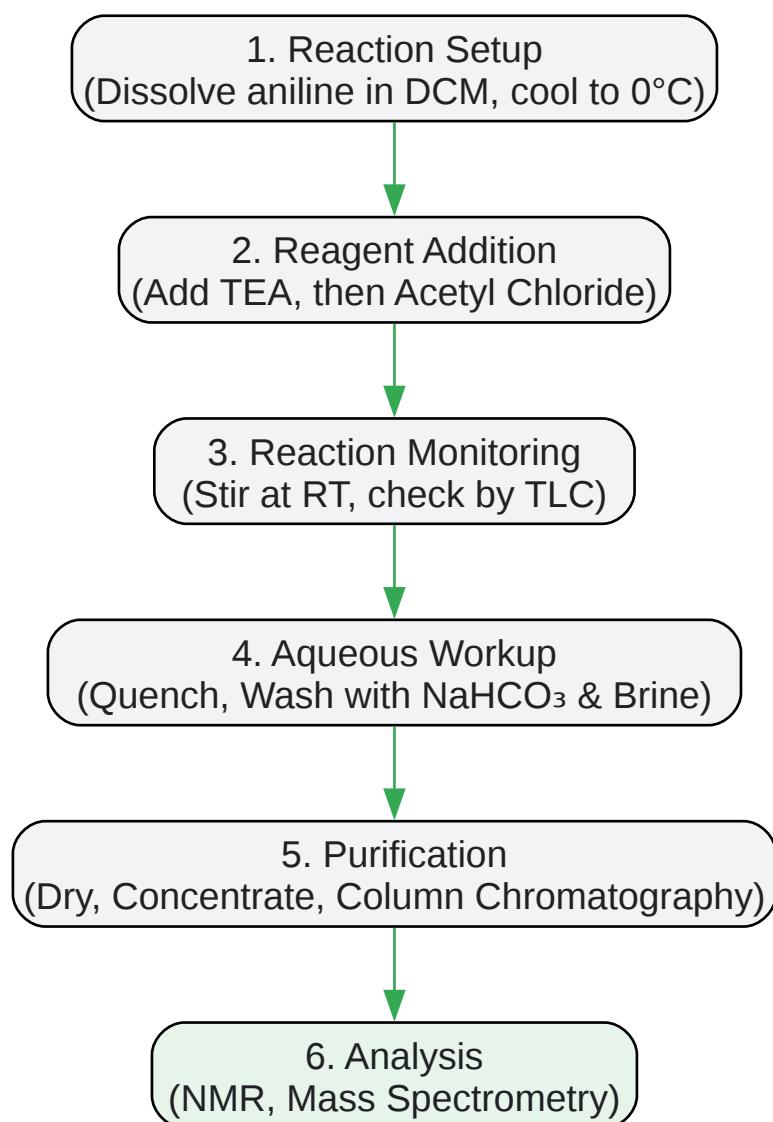
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by TLC, eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product should have a higher R_f than the starting aniline.

- Workup and Extraction:

- Once the reaction is complete, quench by adding water.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
- Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purification and Characterization:

- Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
- Combine the pure fractions and evaporate the solvent.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



[Click to download full resolution via product page](#)

Diagram 2: General workflow for amide synthesis.

Safety, Handling, and Storage

As with all substituted anilines and chlorinated aromatic compounds, **3-(BenzylOxy)-5-chloroaniline** must be handled with appropriate care.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[5]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][5]
- Toxicity: Chloroanilines are generally considered hazardous. They can cause skin and eye irritation and are often toxic to aquatic life with long-lasting effects. All waste should be disposed of according to institutional and local regulations.

Conclusion

3-(BenzylOxy)-5-chloroaniline is a high-value synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its trifunctional nature allows for a modular and strategic approach to the construction of complex molecular targets. By understanding its fundamental properties, synthetic accessibility, and reaction compatibility, researchers can leverage this compound to accelerate the discovery and development of novel chemical entities. Adherence to rigorous experimental and safety protocols is essential for its effective and responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1100752-67-7|3-(BenzylOxy)-5-chloroaniline|BLD Pharm [bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 3-BenzylOxy-5-chlorophenylamine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-(BenzylOxy)-5-chloroaniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1473781#3-benzylOxy-5-chloroaniline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com